Oxepino[3,2-D]pyrimidine
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Overview
Description
Oxepino[3,2-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxepino[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with oxepine intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the fused ring system .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Oxepino[3,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups into the ring system .
Scientific Research Applications
Oxepino[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Oxepino[3,2-D]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The compound’s ability to modulate specific signaling pathways further enhances its therapeutic potential .
Comparison with Similar Compounds
- Oxepino[2,3-b:6,7-b’]dipyridine 1-oxide
- Oxepino[3,2-b:7,6-c’]dipyridine 1-oxide
- 2-((2-methylpyridin-3-yl)oxy)benzaldehyde
Comparison: Oxepino[3,2-D]pyrimidine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
405230-54-8 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
oxepino[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-5-9-6-10-7(8)3-1/h1-6H |
InChI Key |
OQWPVIXQYPNFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2OC=C1 |
Origin of Product |
United States |
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